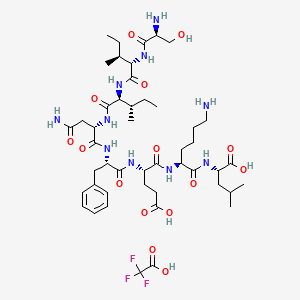
160015-13-4
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound with the Chemical Abstracts Service number 160015-13-4 is known as the Hepatitis B Virus Core (128-140). This compound is a peptide fragment derived from the core protein of the hepatitis B virus. The core protein plays a crucial role in the viral life cycle, including the assembly of viral particles and the regulation of viral replication. The peptide fragment Hepatitis B Virus Core (128-140) has been found in the nucleus and cytoplasm of hepatocytes infected with the hepatitis B virus .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of the Hepatitis B Virus Core (128-140) peptide involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process typically involves the following steps:
Resin Loading: The first amino acid is attached to a solid resin.
Deprotection: The protecting group on the amino acid is removed to allow for the addition of the next amino acid.
Coupling: The next amino acid is activated and coupled to the growing peptide chain.
Repetition: Steps 2 and 3 are repeated until the desired peptide sequence is obtained.
Cleavage: The peptide is cleaved from the resin and purified.
Industrial Production Methods: In an industrial setting, the production of peptides like Hepatitis B Virus Core (128-140) can be scaled up using automated peptide synthesizers. These machines automate the SPPS process, allowing for the efficient and reproducible synthesis of large quantities of peptides. The peptides are then purified using high-performance liquid chromatography (HPLC) and characterized using mass spectrometry and other analytical techniques .
Chemical Reactions Analysis
Types of Reactions: The Hepatitis B Virus Core (128-140) peptide can undergo various chemical reactions, including:
Oxidation: The oxidation of amino acid residues such as methionine and cysteine.
Reduction: The reduction of disulfide bonds between cysteine residues.
Substitution: The substitution of amino acid residues to modify the peptide’s properties.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Dithiothreitol (DTT) or other reducing agents.
Substitution: Amino acid derivatives and coupling reagents used in SPPS.
Major Products Formed: The major products formed from these reactions depend on the specific modifications made to the peptide. For example, oxidation can lead to the formation of sulfoxides or sulfone derivatives, while reduction can result in the formation of free thiol groups .
Scientific Research Applications
The Hepatitis B Virus Core (128-140) peptide has several scientific research applications, including:
Virology: Studying the role of the core protein in the hepatitis B virus life cycle and its interactions with host cell components.
Immunology: Investigating the immune response to the hepatitis B virus and the development of vaccines.
Drug Development: Screening for antiviral compounds that target the core protein or its interactions with other viral or host proteins.
Structural Biology: Determining the three-dimensional structure of the core protein and its peptide fragments to understand their function and interactions.
Mechanism of Action
The Hepatitis B Virus Core (128-140) peptide exerts its effects by interacting with various molecular targets and pathways within the host cell. The core protein is involved in the assembly of viral particles and the regulation of viral replication. It can localize to the nucleus or cytoplasm of infected hepatocytes, and its nuclear localization is regulated by phosphorylation during the cell cycle. The core protein also interacts with host cell proteins to modulate viral replication and immune evasion .
Comparison with Similar Compounds
Hepatitis B Virus Core (1-120): Another peptide fragment derived from the core protein, but with a different sequence.
Hepatitis B Virus Core (150-183): A peptide fragment from a different region of the core protein.
Comparison: The Hepatitis B Virus Core (128-140) peptide is unique in its sequence and specific interactions with host cell components. While other peptide fragments from the core protein may have similar functions, the specific sequence of Hepatitis B Virus Core (128-140) allows for distinct interactions and regulatory mechanisms. This uniqueness makes it a valuable tool for studying the hepatitis B virus and developing targeted antiviral therapies .
Properties
CAS No. |
160015-13-4 |
|---|---|
Molecular Formula |
C₆₆H₁₀₃N₁₇O₁₇ |
Molecular Weight |
1406.63 |
sequence |
One Letter Code: TPPAYRPPNAPIL |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






